molecular formula C20H23BrN6O B6594577 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 1232030-40-8

6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6594577
CAS No.: 1232030-40-8
M. Wt: 443.3 g/mol
InChI Key: OHWBHQSNFBTBIT-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with a molecular formula of C20H23BrN6O and a molecular weight of 443.34 g/mol[_{{{CITATION{{{1{CAS#:1232030-40-8 | 6-Bromo-8-Ethyl-2-[[4-(4-Methylpiperazin-1-Yl ](https://wwwchemsrccom/en/cas/1232030-40-8_1489074html){{{CITATION{{{1{CAS#:1232030-40-8 | 6-Bromo-8-Ethyl-2-[[4-(4-Methylpiperazin-1-Yl ...](https://www.chemsrc.com/en/cas/1232030-40-8_1489074.html)[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the corresponding pyrido[2,3-d]pyrimidin-7-one derivative. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective introduction of the bromo group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromo group and the piperazinyl moiety play crucial roles in binding to these targets, leading to biological responses.

Comparison with Similar Compounds

  • Imatinib

  • Dasatinib

  • Nilotinib

Uniqueness: 6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific structural features, such as the presence of the bromo group and the ethyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6O/c1-3-27-18-14(12-17(21)19(27)28)13-22-20(24-18)23-15-4-6-16(7-5-15)26-10-8-25(2)9-11-26/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWBHQSNFBTBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)Br)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120617
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232030-40-8
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232030-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-8-ethyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one (4, 600 mg, 1.90 mmol) and 4-(4-methylpiperazino)aniline (363 mg, 1.90 mmol) were stirred at 120° C. for 3 h. The reaction mixture was purified by column chromatography using dichloromethane:methanol (100:3→100:5) to give the title compound (340 mg, 0.77 mmol, 40%) as a yellow solid. ESMS m/z 443 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 8.47 (s, 1H) 7.92 (s, 1H) 7.51 (d, J=8.8 Hz, 2H) 7.24 (br. s., 1H) 6.96 (d, J=8.8 Hz, 2H) 4.48 (q, J=7.0 Hz, 2H) 3.13-3.29 (m, 4H) 2.53-2.64 (m, 4H) 2.36 (s, 3H) 1.35 (t, J=7.0 Hz, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step One
Yield
40%

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